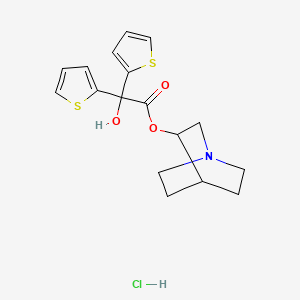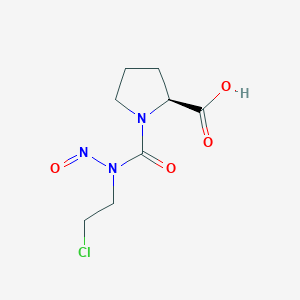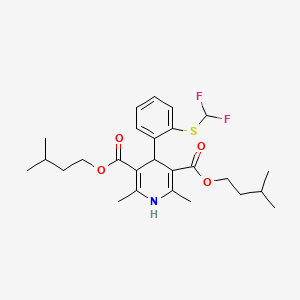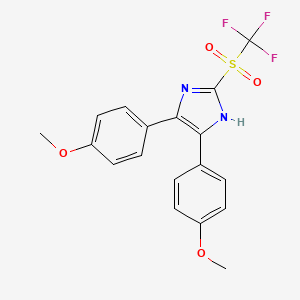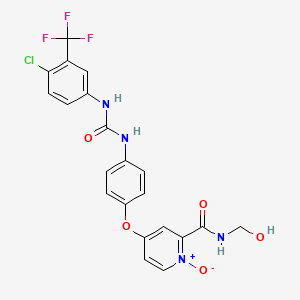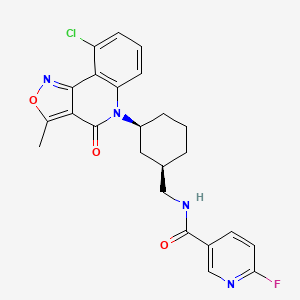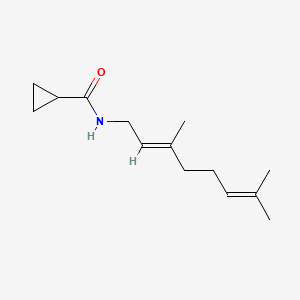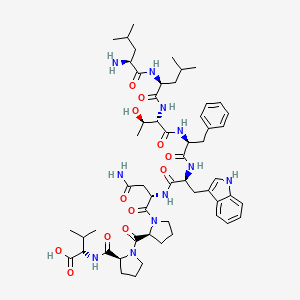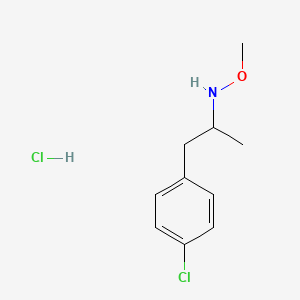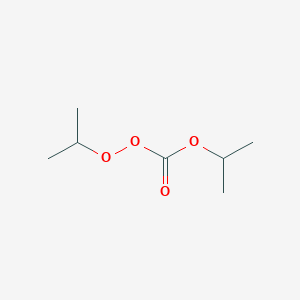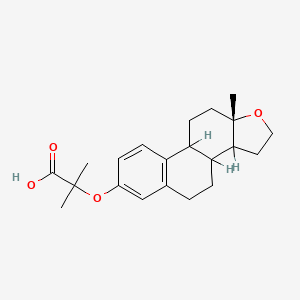
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is a synthetic organic compound that belongs to the class of estratriene derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid typically involves multi-step organic reactions. The starting materials are usually estratriene derivatives, which undergo functional group modifications to introduce the methyl and propionic acid groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid involves its interaction with specific molecular targets and pathways. These may include hormone receptors, enzymes, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Estrone: Another estrogen hormone with a similar core structure.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Uniqueness
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other estratriene derivatives.
Eigenschaften
CAS-Nummer |
111825-43-5 |
|---|---|
Molekularformel |
C21H28O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[[(11aS)-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-7-yl]oxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H28O4/c1-20(2,19(22)23)25-14-5-7-15-13(12-14)4-6-17-16(15)8-10-21(3)18(17)9-11-24-21/h5,7,12,16-18H,4,6,8-11H2,1-3H3,(H,22,23)/t16?,17?,18?,21-/m0/s1 |
InChI-Schlüssel |
OSSPFHPOWGXPTG-XPGIBRRYSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


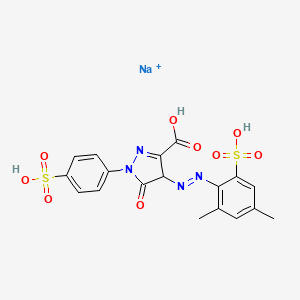

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
